molecular formula C9H6F3N B1611581 3-(Trifluoromethyl)-1H-indole CAS No. 51310-55-5

3-(Trifluoromethyl)-1H-indole

Cat. No.: B1611581
CAS No.: 51310-55-5
M. Wt: 185.15 g/mol
InChI Key: CLSZROKTPWVQKB-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)-1H-indole” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .


Synthesis Analysis

The synthesis of “this compound” or its derivatives can involve various methods. For instance, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (ii)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride . Another example is the synthesis of 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (compound S8), which exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination .


Chemical Reactions Analysis

The chemical reactions involving “this compound” or its derivatives can be complex and diverse. For example, the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been reported .

Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids have significantly influenced organic synthesis, leading to the development of diverse methods for indole synthesis. A comprehensive framework classifying indole syntheses is presented, categorizing them into nine strategic approaches, each associated with specific bond formations and strategies. This classification aids in understanding the history and current state of indole synthesis, promoting innovation and addressing challenges in this field. Notable name reactions associated with indole synthesis include Bartoli, Bischler, Fischer, and many others, each contributing to the diverse methodologies of indole synthesis (Taber & Tirunahari, 2011).

C2-Functionalization of Indole via Umpolung

Indole, known for its rich biological activity, often undergoes electrophilic substitution. C2-functionalized indoles are pivotal in synthetic and pharmaceutical chemistry. Umpolung, meaning polarity inversion, allows indole, especially at the C2 position, to behave as an electrophile. This review discusses the less explored indirect approaches to C2 umpolung of indoles, highlighting the advantages of these methods and their significance in the field of synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).

Biological Roles and Pharmacokinetics of Indole-3-Carbinol (I3C) and its Derivatives

Indole derivatives like I3C and its dimer DIM play a protective role against chronic liver injuries, showcasing anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects. These compounds regulate transcriptional factors, signaling pathways, oxidative stress, DNA synthesis, and enzymes relevant to viral replication, lipogenesis, ethanol metabolism, and hepatotoxic substances, contributing to hepatic protection through pleiotropic mechanisms (Wang et al., 2016).

Future Directions

The future directions in the research and application of “3-(Trifluoromethyl)-1H-indole” or its derivatives are promising. The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs, and it is expected that many novel applications will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSZROKTPWVQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522445
Record name 3-(Trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51310-55-5
Record name 3-(Trifluoromethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51310-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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